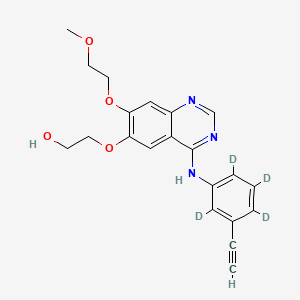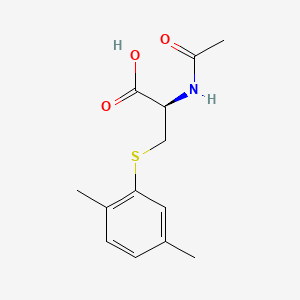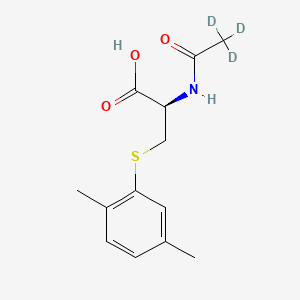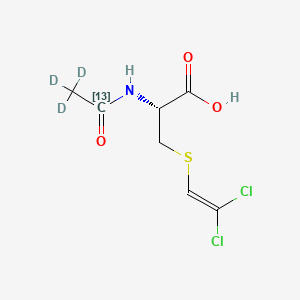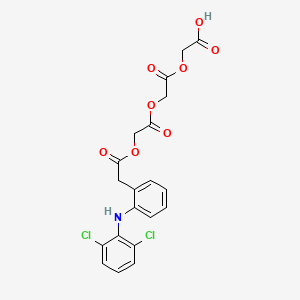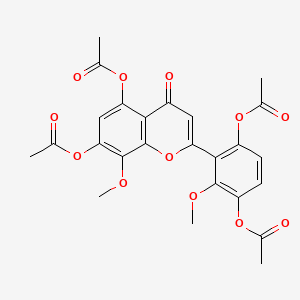
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride: is a chemical compound with the molecular formula C12H14Cl2N2O3 and a molecular weight of 305.16 . It is primarily used in proteomics research and as a building block in pharmaceutical reference standards . This compound is known for its metal-ion chelating properties, which make it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride typically involves the reaction of 8-hydroxyquinoline with alanine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and alanine derivatives, which can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride involves its ability to chelate metal ions. This chelation process can influence various biological pathways, including enzyme activity and protein function. The compound targets metal ions such as zinc and copper, forming stable complexes that can modulate their biological availability and activity.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Shares the hydroxylquinoline moiety but lacks the alanine group.
Quinolinic Acid: An oxidation product of 8-hydroxyquinoline with different biological properties.
Alanine Derivatives: Compounds like N-acetylalanine that share the alanine backbone but differ in functional groups.
Uniqueness: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is unique due to its dual functionality as both a metal-ion chelator and an amino acid derivative. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research .
Propiedades
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXMKIPAOEJMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
